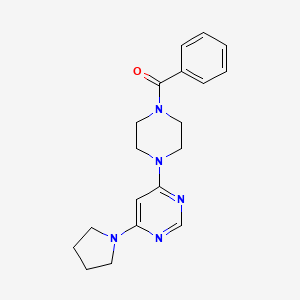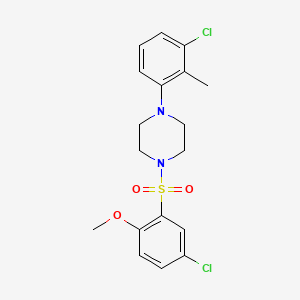
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine, also known as TCS 359, is a compound that has been of interest to researchers due to its potential applications in the field of medicine. The compound belongs to the class of piperazine derivatives and has been found to have various biological activities.
作用机制
The exact mechanism of action of 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 is not fully understood. However, it has been suggested that the compound may exert its biological activities by interacting with various receptors in the body. For example, 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 has been found to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 has been found to have various biochemical and physiological effects. For example, the compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. It has also been found to reduce the levels of oxidative stress markers in the body. Additionally, 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 has been found to increase the levels of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
One of the advantages of using 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 in lab experiments is its high potency and selectivity for certain receptors. This makes it a useful tool for studying the function of these receptors in various biological processes. However, one of the limitations of using 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359. One area of interest is the potential use of the compound as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another area of research is the development of new derivatives of 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 and its potential interactions with other drugs and compounds.
合成方法
The synthesis of 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 involves the reaction of 3-chloro-2-methyl aniline with 4-(chlorosulfonyl)benzoic acid in the presence of triethylamine to obtain the corresponding sulfonamide. This intermediate is then reacted with piperazine to obtain 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359.
科学研究应用
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine 359 has been extensively studied for its potential applications in the field of medicine. It has been found to possess various biological activities, including antitumor, anti-inflammatory, and analgesic activities. The compound has also been studied for its potential use as an antidepressant and anxiolytic agent.
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(3-chloro-2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-13-15(20)4-3-5-16(13)21-8-10-22(11-9-21)26(23,24)18-12-14(19)6-7-17(18)25-2/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTGTYWPSSXKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2877108.png)
![2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2877110.png)

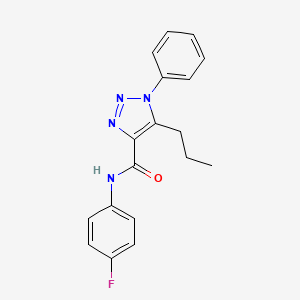
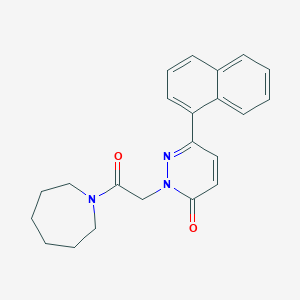
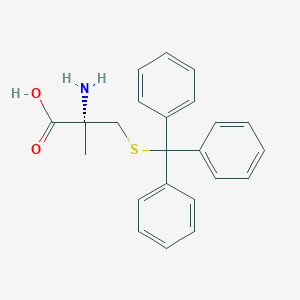
![2,3-Dichloro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2877121.png)
![(3Z)-5-bromo-3-[3-(4-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2877123.png)
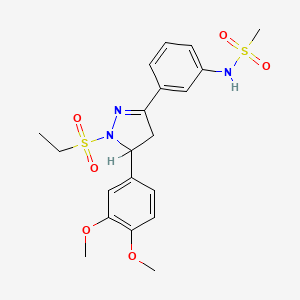
![3-[Ethyl(phenylsulfonyl)amino]thiophene-2-carboxylic acid](/img/structure/B2877126.png)

![Spiro[2.5]octane-2-sulfonyl chloride](/img/structure/B2877129.png)
![N-(5-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2877130.png)
